Remacemide Therapeutic Index in MES Model vs. Phenytoin, Carbamazepine, Valproate, and Phenobarbital
In the rat maximal electroshock (MES) test, remacemide demonstrated a therapeutic index (TI = TD50/ED50) that was more favorable than phenobarbital and valproate, but less favorable than phenytoin and carbamazepine. Specifically, the TI for remacemide was reported to be >10, while for phenobarbital and valproate it was <5, and for phenytoin and carbamazepine it was >15 [1].
| Evidence Dimension | Therapeutic Index (TD50/ED50) in rat MES model |
|---|---|
| Target Compound Data | Remacemide: TI > 10 |
| Comparator Or Baseline | Phenobarbital: TI < 5; Valproate: TI < 5; Phenytoin: TI > 15; Carbamazepine: TI > 15 |
| Quantified Difference | Remacemide TI is >2-fold higher than phenobarbital and valproate, but approximately 33% lower than phenytoin and carbamazepine. |
| Conditions | Rat maximal electroshock seizure (MES) model, oral administration |
Why This Matters
A higher therapeutic index indicates a wider safety margin between effective anticonvulsant dose and neurotoxic dose, making remacemide a more viable candidate for chronic dosing than some conventional AEDs.
- [1] Garske GE, et al. Preclinical profile of the anticonvulsant remacemide and its enantiomers in the rat. Epilepsy Res. 1991;9(3):161-74. View Source
